molecular formula C12H18ClNO3S B15109309 [(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine

[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine

Cat. No.: B15109309
M. Wt: 291.79 g/mol
InChI Key: QMUMDBSWMDGMDC-UHFFFAOYSA-N
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Description

[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine is an organic compound that features a sulfonyl group attached to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and is usually complete within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles.

    Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products Formed

    Nucleophilic substitution: Products include azides or nitriles.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The butoxy group can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine can be compared with similar compounds such as:

    [(3-Butoxy-4-fluorophenyl)sulfonyl]ethylamine: Similar structure but with a fluorine atom instead of chlorine.

    [(3-Butoxy-4-bromophenyl)sulfonyl]ethylamine: Similar structure but with a bromine atom instead of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

3-butoxy-4-chloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-3-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14-4-2/h6-7,9,14H,3-5,8H2,1-2H3

InChI Key

QMUMDBSWMDGMDC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC)Cl

Origin of Product

United States

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